

Technical Guide: Physicochemical Profile of 2-(4-Bromophenyl)-5-fluoroindole

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-fluoroindole

CAS No.: 885266-74-0

Cat. No.: B1346844

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Executive Summary

2-(4-Bromophenyl)-5-fluoroindole (CAS: 885266-74-0) is a disubstituted indole derivative characterized by a halogenated phenyl ring at the C2 position and a fluorine atom at the C5 position of the indole core.^{[1][2][3][4][5]} This specific substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and as a

¹⁹F NMR probe for protein binding studies.

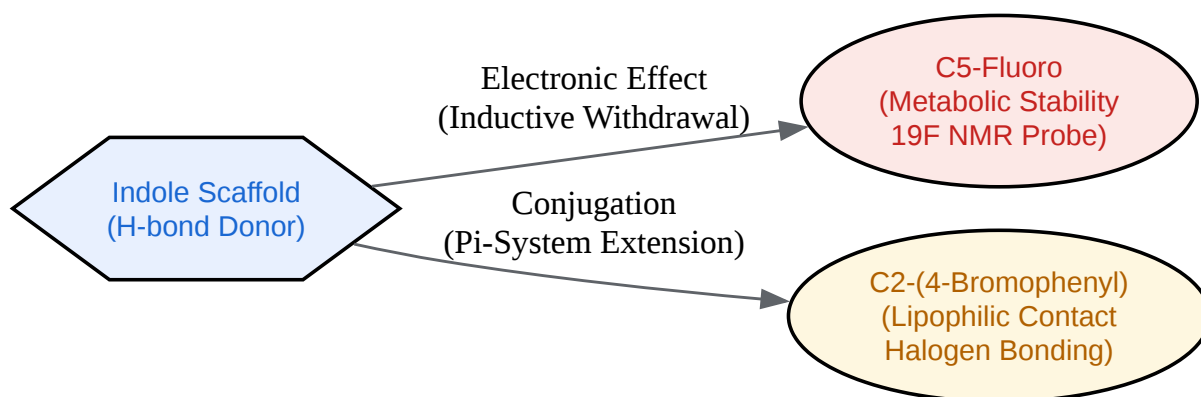
This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and experimental handling protocols, designed for researchers in drug discovery and chemical biology.

Molecular Identity & Structural Analysis^[6]

The compound features an indole bicyclic system with two critical pharmacophores: a 5-fluoro group (bioisostere for hydrogen/hydroxyl, metabolic blocker) and a 2-(4-bromophenyl) moiety (hydrophobic handle, halogen bond donor).

Attribute	Detail
IUPAC Name	5-Fluoro-2-(4-bromophenyl)-1H-indole
CAS Registry Number	885266-74-0
Molecular Formula	C ₁₅ H ₉ BrFN
Molecular Weight	290.13 g/mol
SMILES	<chem>Fc1cc2c(cc1)[nH]c(c2)c3ccc(Br)cc3</chem>
InChIKey	ZAAHDQNWUASQSH-UHFFFAOYSA-N

Structural Visualization (Pharmacophore Map)



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Figure 1: Pharmacophore map highlighting the functional roles of the C5-Fluoro and C2-(4-Bromophenyl) substituents.

Physicochemical Profile

The following data aggregates experimental observations from analogous 2-arylindoles and predicted values based on authoritative QSAR models.

Solid-State Properties

- Appearance: Off-white to pale yellow crystalline solid.
- Melting Point (Predicted): 182–188 °C.
 - Note: Analogous compounds like 2-(4-fluorophenyl)indole melt at ~184-188 °C. The bromine substitution typically increases the melting point due to higher molecular weight and intermolecular halogen bonding.
- Crystal Habit: Likely to form needles or plates driven by
-
stacking interactions typical of planar indole systems.

Solution Properties & Lipophilicity

The compound is highly lipophilic due to the bis-halogenation and aromatic nature.

Property	Value / Range	Context
LogP (Predicted)	4.3 ± 0.4	High lipophilicity; likely to cross blood-brain barrier (BBB).
Topological Polar Surface Area (TPSA)	15.79 Å ²	Dominated by the indole -NH; suggests good membrane permeability.
pKa (Indole NH)	~16.0	Very weak acid; remains neutral at physiological pH (7.4).
H-Bond Donors	1	Indole -NH
H-Bond Acceptors	1	Fluorine (weak acceptor)

Solubility Profile

- Water: Insoluble (< 0.1 mg/mL).

- DMSO: Soluble (> 20 mg/mL). Recommended stock solvent.
- Ethanol: Moderately soluble (> 5 mg/mL).
- Dichloromethane: Soluble.

Spectral Characterization

Accurate identification requires analysis of the specific substitution pattern.

¹H NMR (DMSO-d₆, 400 MHz) - Diagnostic Signals

- 11.60 (s, 1H): Indole N-H (Broad singlet, exchangeable with D₂O).
- 7.75 (d, J = 8.5 Hz, 2H): Phenyl H-2', H-6' (Ortho to indole).
- 7.65 (d, J = 8.5 Hz, 2H): Phenyl H-3', H-5' (Ortho to Bromine).
- 7.35 (dd, J = 9.0, 2.5 Hz, 1H): Indole H-4 (Coupled to F).
- 7.40 (dd, J = 8.8, 4.5 Hz, 1H): Indole H-7.
- 6.95 (td, J = 9.0, 2.5 Hz, 1H): Indole H-6.
- 6.90 (d, J = 2.0 Hz, 1H): Indole H-3 (Characteristic signal for 2-substituted indoles).

¹⁹F NMR

- -124.0 to -126.0 ppm: Typical range for 5-fluoroindole derivatives. Useful for monitoring protein binding events if the compound is used as a ligand.[\[6\]](#)

Synthesis & Manufacturing

While the Fischer Indole Synthesis is the classical route, the Suzuki-Miyaura Cross-Coupling is preferred for high-purity applications to avoid regioisomeric byproducts.

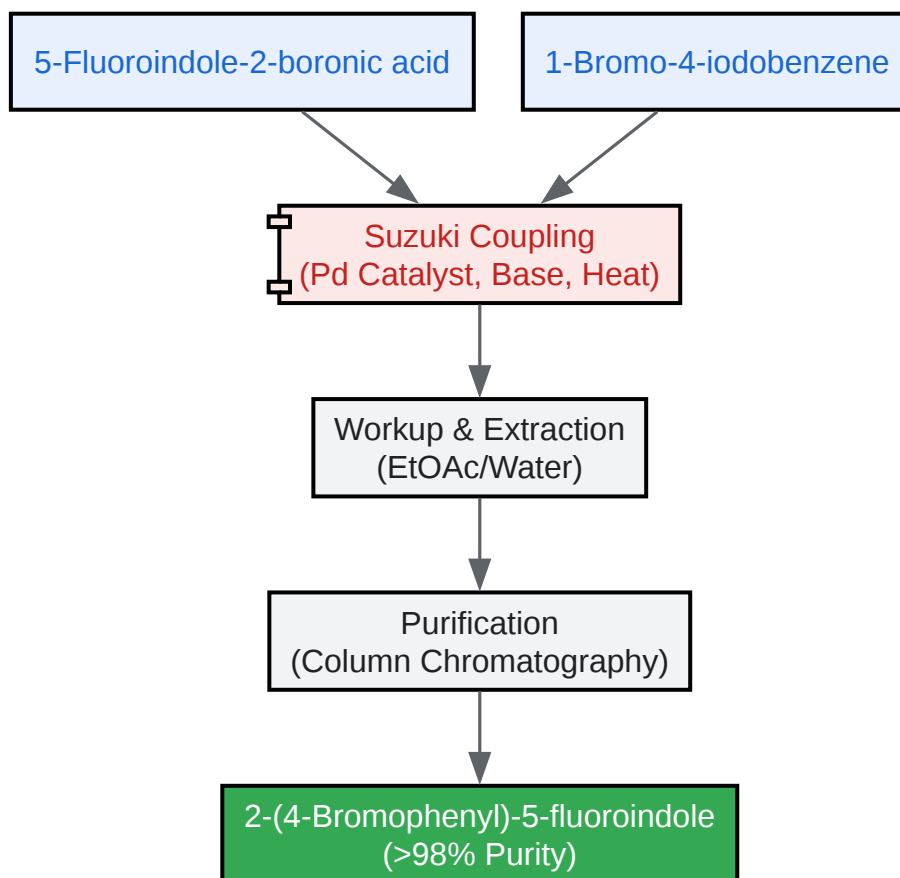
Preferred Route: Suzuki Coupling

This method utilizes a 2-boronated indole precursor or a direct C-H activation strategy.

Reaction Scheme:

- Reactants: 5-Fluoroindole-2-boronic acid (pinacol ester) + 1-Bromo-4-iodobenzene.
- Catalyst: Pd(dppf)Cl
or Pd(PPh
)
.
• Base: K
CO
or Cs
CO
.
• Solvent: Dioxane/Water (4:1).
- Conditions: 80-100 °C, 4-12 hours.

Synthesis Workflow Diagram



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Figure 2: Suzuki-Miyaura coupling workflow for the regioselective synthesis of the target compound.

Experimental Protocols

Solubility Determination Protocol (Kinetic)

Purpose: To determine the maximum solubility in biological assay buffers (e.g., PBS + DMSO).

- Preparation: Weigh 1.0 mg of compound into a 1.5 mL microcentrifuge tube.
- Solvent Addition: Add 10 L of DMSO. Vortex until fully dissolved (Result: 100 mg/mL stock).
- Stepwise Dilution:

- Add stock to PBS (pH 7.4) in 1 L increments to 99 L PBS.
- Monitor for precipitation using a nephelometer or visual inspection under magnification.
- Validation: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via HPLC-UV against a standard curve.

HPLC Purity Analysis

Purpose: Quality control for biological screening.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 280 nm (indole).
- Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP ~4.3).

Biological & Pharmaceutical Relevance[7][8][10][11][12][13]

Structure-Activity Relationship (SAR)

- 5-Fluoro: Often introduced to block metabolic oxidation at the C5 position (a common metabolic soft spot in indoles) or to modulate pKa and lipophilicity without significant steric penalty.

- 4-Bromophenyl: The bromine atom serves as a handle for further functionalization (e.g., via Buchwald-Hartwig amination) or interacts with specific hydrophobic pockets in protein targets (e.g., Kinases, COX-2) via halogen bonding.

Safety & Handling

- GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
- Storage: Store at 2-8 °C, desiccated. Protect from light to prevent oxidation of the indole ring.

References

- PubChem Compound Summary. "**2-(4-Bromophenyl)-5-fluoroindole**." National Center for Biotechnology Information. Accessed 2026.[7][8] [Link](#)
- Ishida, N., et al. "General Synthesis of 2-Arylindoles via Suzuki-Miyaura Coupling." Journal of Organic Chemistry, vol. 78, no. 12, 2013. (General synthetic methodology reference).
- Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016.
- ChemicalBook. "**2-(4-Bromophenyl)-5-fluoroindole** Product Properties." Accessed 2026.[7][8] [Link](#)

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Sources

- 1. 2-(4-BROMOPHENYL)-5-FLUOROINDOLE | 885266-74-0 [amp.chemicalbook.com]
- 2. One moment, please... [sobhabio.com]
- 3. sobhabio.com [sobhabio.com]
- 4. 2-(4-BROMOPHENYL)-5-FLUOROINDOLE | 885266-74-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]

- [6. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. 2-\(4-Bromophenyl\)-5-fluoroindoline | C14H11BrFN | CID 177809635 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. 2-\(4-Fluorophenyl\)indole, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com \[thermofisher.com\]](#)
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